3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride

Medicinal Chemistry Cross‑Coupling Structure–Activity Relationship

3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride (CAS 2566171‑12‑6; molecular formula C₁₀H₁₂BrClN₂O₃; MW 323.57) is a multifunctional small‑molecule building block that combines a 4‑membered azetidine heterocycle with a trisubstituted nitro‑bromo‑methyl phenoxy motif. The covalent ether linkage, the secondary amine in the strained azetidine ring, and the orthogonal halogen/nitro substitution pattern jointly create a scaffold that is broadly used in medicinal‑chemistry hit‑to‑lead programs for iterative structure–activity relationship (SAR) exploration.

Molecular Formula C10H12BrClN2O3
Molecular Weight 323.57 g/mol
Cat. No. B13716226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride
Molecular FormulaC10H12BrClN2O3
Molecular Weight323.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)OC2CNC2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H11BrN2O3.ClH/c1-6-2-9(13(14)15)10(3-8(6)11)16-7-4-12-5-7;/h2-3,7,12H,4-5H2,1H3;1H
InChIKeyYYRNEKOLMXDBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride – A Structurally Differentiated Azetidine-Based Aryl Ether Building Block


3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride (CAS 2566171‑12‑6; molecular formula C₁₀H₁₂BrClN₂O₃; MW 323.57) is a multifunctional small‑molecule building block that combines a 4‑membered azetidine heterocycle with a trisubstituted nitro‑bromo‑methyl phenoxy motif . The covalent ether linkage, the secondary amine in the strained azetidine ring, and the orthogonal halogen/nitro substitution pattern jointly create a scaffold that is broadly used in medicinal‑chemistry hit‑to‑lead programs for iterative structure–activity relationship (SAR) exploration . Unlike generic mono‑substituted azetidine intermediates, the precise 2‑nitro‑4‑methyl‑5‑bromo arrangement and the hydrochloride salt form confer a specific balance of electronic, steric, and solubility properties that are not recapitulated by any single commercially available close analogue.

Scaffold Azetidine core with a 5-bromo-4-methyl-2-nitrophenoxy motif; distinct substitution pattern supports SAR exploration
Reactive Handles Orthogonal groups: nitro (reducible to aniline), bromo (cross-coupling site), azetidine NH (derivatizable)
Salt Form Pre-formed hydrochloride salt; may enhance aqueous solubility and handling in assay or conjugation workflows

Why Generic Substitution Fails for 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride in Lead‑Optimization Workflows


In‑class azetidine‑based aryl ether building blocks cannot be interchanged without altering key molecular properties that govern downstream synthetic efficiency and biological readout . The targeted compound possesses a 5‑bromo‑4‑methyl‑2‑nitro substitution pattern on the phenoxy ring; replacing this with the common 4‑bromo‑2‑nitro isomer or with a pyrrolidine analogue changes the electronic character of the aromatic ring (Hammett σ constants), the steric environment around the halide coupling site, and the nucleophilicity of the heterocyclic amine . Even the choice of salt form (free base vs. hydrochloride) impacts solubility, hygroscopicity, and compatibility with acid‑sensitive reaction conditions. Consequently, SAR data generated with a generic alternative cannot be reliably projected onto the target scaffold, making compound‑specific procurement essential for reproducible lead optimization.

Property
This Compound
Common Alternative
Substitution pattern
5-bromo-4-methyl-2-nitro
4-bromo-2-nitro isomer
Heterocycle core
Azetidine (4‑membered)
Pyrrolidine (5‑membered)
Salt form
Hydrochloride salt
Free base (typical)
Substitution pattern shifts electronic and steric environment; azetidine vs. pyrrolidine alters amine basicity and nucleophilicity; salt form affects solubility, hygroscopicity, and acid‑sensitive reaction compatibility. These differences may prevent direct interchange in lead‑optimization workflows.

Quantitative Head‑to‑Head Evidence: 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride vs. Closest Structural Analogs


Substitution‑Pattern Differentiation: 5‑Bromo‑4‑methyl vs. 4‑Bromo Isomers Governs Palladium‑Catalyzed Cross‑Coupling Reactivity

The target compound positions the bromine atom *para* to the nitro group and *ortho* to the methyl group, whereas the most common comparator, 3‑(4‑bromo‑2‑nitrophenoxy)pyrrolidine hydrochloride (CAS 1219976‑31‑4), carries bromine *ortho* to the nitro group and lacks the electron‑donating methyl substituent . In Pd(0)‑mediated cross‑coupling, aryl bromides *para* to a nitro group undergo oxidative addition 2‑ to 5‑fold slower than those *ortho* to nitro due to differences in LUMO energy distribution; the additional electron‑donating methyl group in the target compound further attenuates reactivity, providing a wider kinetic window for sequential functionalisation [1]. Quantitative Hammett σₚ values for the 5‑bromo‑4‑methyl‑2‑nitro fragment (σₚ ≈ 0.78 for NO₂; σₘ ≈ −0.07 for CH₃) predict a net electrophilicity that is distinct from the 4‑bromo‑2‑nitro isomer (σₚ ≈ 0.78 for NO₂; σₒ ≈ 0.00 for Br).

Oxidative addition rate
Class‑level
Predicted 2‑ to 5‑fold slower vs. 4‑bromo isomer due to para‑nitro/ortho‑methyl electronic effects (Hammett σₚ ≈0.78, σₘ ≈‑0.07)
May support sequential coupling strategies
Based on class‑level inference for substituted nitro‑bromoarenes; validate under specific Pd(0) conditions
Medicinal Chemistry Cross‑Coupling Structure–Activity Relationship

Ring‑Size Effect: Azetidine (4‑Membered) vs. Pyrrolidine (5‑Membered) Modulates Amine Nucleophilicity and pKₐ

The target compound contains a secondary azetidine amine, whereas the commonly used 3‑(4‑bromo‑2‑nitrophenoxy)pyrrolidine hydrochloride carries a secondary pyrrolidine . The pKₐ of azetidine (≈ 11.1) is approximately 0.8 log units lower than that of pyrrolidine (≈ 11.9) due to increased ring strain and altered s‑character of the nitrogen lone pair [1]. The lower basicity of the azetidine NH translates into a smaller fraction of protonated amine at physiological pH (≈ 7.4), which directly impacts hydrogen‑bond donor capacity, solubility, and passive membrane permeability in predictive ADME assays.

Amine basicity
Class‑level
Azetidine pKₐ ≈ 11.1 vs. pyrrolidine pKₐ ≈ 11.9; ≈ 7‑fold lower protonation ratio at pH 7.4
May reduce protonated‑amine‑mediated efflux risk
Parent heterocycle pKₐ values; substituted analogues require individual verification
Medicinal Chemistry Physicochemical Profiling Amine Basicity

Methyl‑Group Effect on Lipophilicity and Metabolic Stability: 4‑Methyl vs. Des‑Methyl Analogues

The 4‑methyl substituent on the phenoxy ring distinguishes the target compound from the des‑methyl analogue 3‑(5‑bromo‑2‑nitrophenoxy)azetidine (CAS 1486224‑32‑1) . Using fragment‑based logP calculation (CLOGP), adding one sp³‑hybridised methyl group to an aromatic ring increases logP by approximately 0.5–0.7 units [1]. This increment modifies aqueous solubility and microsomal metabolic stability; the methyl group can block CYP‑mediated aromatic hydroxylation at the 4‑position, a common metabolic soft spot.

Lipophilicity (ΔCLOGP)
Class‑level
ΔCLOGP ≈ +0.6 vs. des‑methyl analogue
Moderate logP increase may aid passive permeability
Fragment‑based calculation; experimental logP and metabolic stability data to verify
Drug Discovery ADME LogP

Salt‑Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The target compound is provided as the hydrochloride salt, whereas many azetidine aryl ethers are listed as free bases (e.g., 3‑(5‑bromo‑2‑nitrophenoxy)azetidine, CAS 1486224‑32‑1) . Hydrochloride salts of secondary amines typically exhibit aqueous solubility 10‑ to 100‑fold higher than the corresponding free base at pH 7.4, due to lower crystal lattice energy and increased ionisation [1]. This facilitates direct dissolution in aqueous reaction media for bioconjugation or biological assays without requiring pH adjustment or co‑solvents.

Salt solubility benefit
Class‑level
Estimated 5‑ to 20‑fold higher aqueous solubility vs. free base analogue
Supports direct aqueous assay use
General HCl‑salt solubility trend; confirm for this specific scaffold
Formulation Solubility Solid‑State Chemistry

Best‑Fit Application Scenarios for 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride


Iterative SAR Expansion Around a Central Azetidine‑Linked Aryl Ether Scaffold in Kinase or Phosphatase Inhibitor Programs

The ortho‑nitro group serves as both a hydrogen‑bond acceptor and a versatile synthetic handle (reducible to aniline), while the para‑bromo substituent provides a universal cross‑coupling site for Suzuki, Buchwald–Hartwig, or Ullmann couplings. The azetidine NH can be directly diversified via N‑arylation or N‑alkylation without deprotection. This convergence of orthogonal reactivities makes the compound uniquely suited for generating focused libraries where each vector is independently explored .

Central‑Nervous‑System (CNS) Penetrant Probe Design Leveraging Reduced Amine Basicity

The lower pKₐ of the azetidine relative to pyrrolidine analogues (≈ 11.1 vs. 11.9) reduces the fraction of positively charged species at physiological pH, a property empirically correlated with improved blood–brain barrier permeation. Coupled with the moderate logP increase conferred by the 4‑methyl substituent, the scaffold is a rational starting point for CNS‑targeted chemical probes where amine‑mediated P‑glycoprotein efflux must be minimised [1].

Bioconjugation Handle via Nitro‑to‑Aniline Reduction and Subsequent Amide or NHS‑Ester Linkage

Chemoselective reduction of the aromatic nitro group to the corresponding aniline (e.g., using SnCl₂ or catalytic hydrogenation) generates a nucleophilic amine that can be acylated or converted to an isothiocyanate. The azetidine secondary amine remains unaffected under mild reducing conditions, enabling orthogonal bioconjugation strategies for target‑engagement studies or PROTAC linker attachment .

Multi‑Gram Scale‑Up for Pre‑Clinical Candidate Synthesis Requiring Pre‑Formed Hydrochloride Salt

The pre‑formed HCl salt eliminates the need for salt formation and crystallisation development during scale‑up, reducing process‑development time. The enhanced aqueous solubility of the hydrochloride form facilitates work‑up procedures and chromatographic purification in polar solvent systems, a practical advantage when transitioning from discovery to pre‑clinical supply [2].

Application
Selection Property
Validation Focus
Iterative SAR for kinase/phosphatase programs
Orthogonal handles (nitro, bromo, azetidine NH)
Sequential derivatization compatibility
CNS chemical probe design
Reduced amine basicity vs. pyrrolidine analogues
Blood‑brain barrier permeation profile
Bioconjugation via nitro reduction
Chemoselective nitro‑to‑aniline conversion
Azetidine NH stability under reduction conditions
Multi‑gram scale‑up for preclinical supply
Pre‑formed HCl salt
Solubility and purification workflow compatibility
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